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Compound of Interest |

Compound Name: 2-Hydroxy-5-iodo-benzonitrile
CAS No.: 685103-95-1
Cat. No.: B1588317

Get Quote

This guide provides an in-depth analysis of the spectroscopic data essential for the
characterization of 2-Hydroxy-5-iodo-benzonitrile, a key intermediate in pharmaceutical and
materials science research. The unique arrangement of a hydroxyl, a cyano, and an iodo group
on the benzene ring imparts specific chemical properties that are reflected in its spectral
fingerprints. Understanding these spectroscopic characteristics is paramount for confirming its
identity, purity, and for predicting its reactivity in further synthetic applications.[1]

Foundational Principles of Spectroscopic Analysis
in Drug Development

Spectroscopic techniques are indispensable tools in the pharmaceutical industry, providing
critical insights into molecular structure, purity, and stability from early-stage discovery through
to quality control of the final product. Techniques such as Infrared (IR) Spectroscopy, Nuclear
Magnetic Resonance (NMR), and Mass Spectrometry (MS) offer a non-destructive and highly
sensitive means to elucidate the chemical nature of a compound.[1] Each technique probes
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different aspects of the molecule's properties, and together they provide a comprehensive
characterization.

Molecular Structure and Key Physicochemical
Properties

2-Hydroxy-5-iodo-benzonitrile (C7H4INO) is a solid, typically an off-white to light-colored
powder, with a molecular weight of approximately 245.02 g/mol .[2] Its structure features a
benzene ring substituted with a hydroxyl group at position 2, an iodine atom at position 5, and a
nitrile group at position 1. This substitution pattern influences the electronic environment of the
aromatic ring and the chemical behavior of the functional groups.

Property Value Source

Molecular Formula C7H4INO [2]

Molecular Weight 245.02 g/mol [2]
Off-white to light-colored

Appearance [1]
powder

Melting Point ~156-158 °C [1]

Soluble in some organic
" solvents (e.g.,
Solubility _ [1]
dichloromethane, chloroform),

sparingly soluble in water.

Infrared (IR) Spectroscopy: Unveiling Functional
Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared Spectrum Data

While an experimental IR spectrum for 2-Hydroxy-5-iodo-benzonitrile is not readily available
in public databases, a predicted spectrum can be inferred from the known absorption ranges of
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its constituent functional groups and comparison with analogous molecules like 2-
hydroxybenzonitrile.[3]

Wavenumber (cm~?) Intensity Assignment

~3400-3200 Broad, Medium O-H stretch (phenolic)

~2230-2220 Sharp, Strong C=N stretch (nitrile)

~1600-1450 Medium-Strong C=C stretch (aromatic ring)

~1300-1200 Strong C-O stretch (phenol)

~850.800 Strong C-H out.—of—plane bend
(aromatic)

~600-500 Weak-Medium C-I stretch

Interpretation and Causality:

e O-H Stretch: The broad absorption band expected in the 3400-3200 cm~1 region is
characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. The
strength and broadness of this peak can provide insights into the sample's physical state and

purity.

o C=N Stretch: A sharp and strong absorption around 2225 cm~1 is a definitive indicator of the
nitrile functional group. The position of this peak is relatively insensitive to substitution on the
benzene ring.

e Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm~1 region arise from the
carbon-carbon stretching vibrations within the benzene ring.

e C-O Stretch: The strong absorption in the 1300-1200 cm~! range is attributed to the
stretching vibration of the carbon-oxygen bond of the phenolic hydroxyl group.

e C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared
region, typically between 600 and 500 cm™1.

Experimental Protocol: Acquiring an IR Spectrum
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o Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A
small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed
into a thin, transparent disk. Alternatively, a Nujol mull or Attenuated Total Reflectance (ATR)
can be used.

e Instrument Setup: The sample is placed in the IR spectrometer. A background spectrum of
the KBr pellet or ATR crystal is recorded first.

o Data Acquisition: The sample spectrum is then recorded, typically over the range of 4000-
400 cm~1. The instrument software automatically subtracts the background spectrum.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy: Probing the Proton Environment

H NMR spectroscopy provides detailed information about the number, type, and connectivity of
hydrogen atoms (protons) in a molecule.

Experimental *H NMR Spectrum Data

The following *H NMR data is based on an experimental spectrum available from
ChemicalBook.[4] The spectrum is typically recorded in a deuterated solvent such as CDCls or
DMSO-ds.

. . Coupling

Chemical Shift Lo ) .
Multiplicity Integration Constant (J, Assignment

(3, ppm)

Hz)

~10.5 Singlet 1H - Ar-OH

~7.8 Doublet 1H ~2.5 H-6
Doublet of

~7.6 1H ~8.8, 2.5 H-4
Doublets

~7.0 Doublet 1H ~8.8 H-3

Interpretation and Causality:
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» Hydroxyl Proton (Ar-OH): The downfield singlet at approximately 10.5 ppm is characteristic
of a phenolic hydroxyl proton. Its chemical shift can be variable and is dependent on
concentration and solvent due to hydrogen bonding.

e Aromatic Protons: The signals in the aromatic region (7.0-8.0 ppm) correspond to the three

protons on the benzene ring.

o H-6: The doublet at ~7.8 ppm is assigned to the proton at position 6. It appears as a
doublet due to coupling with the adjacent H-4 proton (ortho-coupling is not observed due
to the large distance). The deshielding effect of the adjacent cyano group contributes to its
downfield shift.

o H-4: The doublet of doublets at ~7.6 ppm is assigned to the proton at position 4. It is
coupled to both H-3 (ortho-coupling, larger J value) and H-6 (meta-coupling, smaller J

value).

o H-3: The doublet at ~7.0 ppm is assigned to the proton at position 3, coupled to the

adjacent H-4 proton (ortho-coupling).

Experimental Protocol: Acquiring a *H NMR Spectrum

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

 Instrument Tuning: The NMR spectrometer is tuned to the H frequency, and the magnetic

field is shimmed to achieve homogeneity.

o Data Acquisition: A standard 'H NMR pulse sequence is used to acquire the free induction
decay (FID), which is then Fourier transformed to produce the spectrum.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy: Mapping the Carbon Skeleton

13C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted **C NMR Spectrum Data

© 2026 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588317?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

While a specific experimental 3C NMR spectrum for 2-Hydroxy-5-iodo-benzonitrile is not
readily available, the chemical shifts can be predicted based on the known effects of the
substituents on the benzene ring and by comparison with related compounds such as 2-
hydroxybenzonitrile and 3-iodobenzonitrile.[5]

Chemical Shift (0, ppm) Assignment
~160 C-2 (C-OH)
~145 C-4

~140 C-6

~120 C-1 (C-CN)
~118 C-3

~115 C=N

~85 C-5 (C-I)

Interpretation and Causality:

C-2 (C-OH): The carbon attached to the hydroxyl group is expected to be the most downfield
aromatic carbon due to the strong deshielding effect of the oxygen atom.

e C-4 and C-6: These carbons are also significantly deshielded due to their positions relative to
the electron-withdrawing cyano and iodo groups.

e C-1(C-CN) and C-3: These carbons are expected to appear at intermediate chemical shifts.

 Nitrile Carbon (C=N): The carbon of the nitrile group typically resonates in the 115-120 ppm
range.

e C-5(C-I): The carbon atom directly bonded to the iodine atom is expected to be the most
upfield aromatic carbon due to the "heavy atom effect” of iodine, which causes significant
shielding.

Experimental Protocol: Acquiring a **C NMR Spectrum
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o Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated

solvent) is typically required for 33C NMR compared to *H NMR.

e Instrument Setup: The spectrometer is tuned to the 13C frequency.

» Data Acquisition: A standard 3C NMR experiment, often with proton decoupling to simplify

the spectrum to single lines for each carbon, is performed. Longer acquisition times are

usually necessary due to the low natural abundance of the 13C isotope.

Mass Spectrometry: Determining Molecular Weight

and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and fragmentation pattern of a molecule, which can aid in structural

elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 2-Hydroxy-5-iodo-benzonitrile is expected to

show a prominent molecular ion peak and characteristic fragment ions.

miz Proposed Fragment
245 [M]* (Molecular lon)
217 M- COJ*

118 M- 1]

90 [M-1-COJ*

Interpretation and Causality:

» Molecular lon Peak ([M]*): The peak at m/z 245 corresponds to the intact molecule with a

single positive charge, confirming the molecular weight. The presence of iodine would also

give a characteristic isotopic pattern.
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Loss of Carbon Monoxide ([M - COJ*): A common fragmentation pathway for phenols is the
loss of a neutral CO molecule, which would result in a peak at m/z 217.

Loss of lodine ([M - 1]*): The cleavage of the C-I bond would lead to a fragment at m/z 118.

Sequential Loss ([M - | - COJ*): Subsequent loss of CO from the [M - I]* fragment would give
rise to a peak at m/z 90.

Experimental Protocol: Acquiring a Mass Spectrum

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid
Chromatography (LC).

lonization: In the ion source, the sample molecules are ionized, typically by electron impact
(El) or a softer ionization technique like electrospray ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Workflow for Compound
Characterization

A robust characterization of 2-Hydroxy-5-iodo-benzonitrile involves a synergistic application

of these spectroscopic techniques. The workflow ensures the unambiguous identification and

purity assessment of the compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-
Hydroxy-5-iodo-benzonitrile.

Conclusion

The comprehensive spectroscopic characterization of 2-Hydroxy-5-iodo-benzonitrile using
IR, *H NMR, 3C NMR, and mass spectrometry provides a detailed and validated understanding
of its molecular structure. This in-depth guide serves as a valuable resource for researchers,
enabling them to confidently identify this important chemical intermediate and proceed with its
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application in drug discovery and materials science. The synergy of these analytical techniques
underscores the principles of modern chemical analysis, where a multi-faceted approach is
crucial for ensuring scientific rigor and advancing research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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